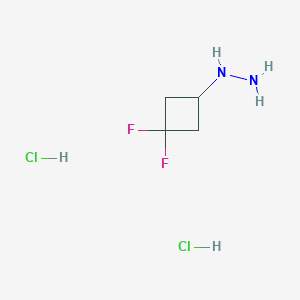

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride

Description

BenchChem offers high-quality (3,3-Difluorocyclobutyl)hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,3-Difluorocyclobutyl)hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H10Cl2F2N2 |

|---|---|

Molecular Weight |

195.04 g/mol |

IUPAC Name |

(3,3-difluorocyclobutyl)hydrazine;dihydrochloride |

InChI |

InChI=1S/C4H8F2N2.2ClH/c5-4(6)1-3(2-4)8-7;;/h3,8H,1-2,7H2;2*1H |

InChI Key |

XVARNAXUPOBYKM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1(F)F)NN.Cl.Cl |

Origin of Product |

United States |

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride CAS number and properties

The following is an in-depth technical guide on (3,3-Difluorocyclobutyl)hydrazine dihydrochloride , structured for researchers and drug development professionals.

Advanced Building Block for Medicinal Chemistry & Lead Optimization

Executive Summary & Chemical Identity

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride is a specialized alkyl hydrazine building block used primarily in the synthesis of heterocycles (e.g., pyrazoles, triazoles) and as a bioisosteric linker in drug discovery. Its core value lies in the gem-difluorocyclobutyl moiety, which offers a unique combination of metabolic stability, lowered lipophilicity (compared to cyclobutyl), and specific conformational preferences.

Chemical Constants Table

| Property | Data |

| Chemical Name | (3,3-Difluorocyclobutyl)hydrazine dihydrochloride |

| CAS Number | 2231672-94-7 |

| Molecular Formula | C₄H₈F₂N₂[1] · 2HCl |

| Molecular Weight | 195.04 g/mol (Salt); ~122.12 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| Hygroscopicity | Hygroscopic; requires storage under desiccant |

| Storage Conditions | -20°C (Long-term), Inert atmosphere (Ar/N₂) |

Strategic Applications in Medicinal Chemistry

The inclusion of the (3,3-difluorocyclobutyl) group is rarely accidental; it is a strategic design choice in "Lead Optimization" phases.

The "Fluorine Effect" & Bioisosterism

The gem-difluoro group at the C3 position of the cyclobutane ring exerts profound electronic and steric effects:

-

Lipophilicity Modulation: Unlike a standard cyclobutyl group (lipophilic), the difluoro-analog lowers

due to the polarity of the C-F bonds, improving aqueous solubility without introducing a hydrogen bond donor (HBD). -

Metabolic Blocking: The C3 position of cyclobutane is a metabolic "soft spot" prone to oxidation (hydroxylation). Fluorination blocks this site, extending the half-life (

) of the parent drug. -

pKa Suppression: When attached to an amine or hydrazine, the electron-withdrawing effect of the fluorine atoms (through-bond inductive effect,

) lowers the pKa of the basic nitrogen. This can reduce hERG channel inhibition, a common liability for basic amines.

High-Value Application Contexts

-

GLP-1R Agonists: Difluorocyclobutyl moieties have been utilized in next-generation GLP-1R agonists (e.g., analogs of Danuglipron) to optimize oral bioavailability and reduce cardiac safety risks.[2]

-

Pyrazole Synthesis: Reacting this hydrazine with 1,3-diketones yields N-substituted pyrazoles, a scaffold ubiquitous in kinase inhibitors (e.g., JAK, BRAF inhibitors).

Synthesis & Manufacturing Logic

While direct nucleophilic substitution on cyclobutanes is kinetically sluggish, the synthesis of this hydrazine is most reliably achieved via Reductive Amination of the corresponding ketone.

Representative Synthetic Pathway

The following logic flow illustrates the standard laboratory-scale synthesis.

Figure 1: Standard reductive amination route for the synthesis of (3,3-difluorocyclobutyl)hydrazine dihydrochloride.

Critical Process Parameters

-

Stoichiometry: Use a slight excess of tert-butyl carbazate (1.1 equiv) to drive full consumption of the expensive ketone.

-

Reducing Agent: Sodium cyanoborohydride (

) is preferred over -

Salt Formation: The final deprotection uses anhydrous HCl (in dioxane or ether). The product precipitates as the dihydrochloride salt, which is crucial for stability. Free base alkyl hydrazines are prone to air oxidation and decomposition.

Experimental Protocols

Disclaimer: These protocols are representative of standard organic synthesis methodologies for this class of compounds. Always consult specific MSDS and internal safety guidelines.

Protocol A: Pyrazole Formation (General Procedure)

Objective: To synthesize a 1-(3,3-difluorocyclobutyl)-pyrazole derivative from a 1,3-diketone.

Reagents:

-

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride (1.0 equiv)

-

1,3-Diketone derivative (1.0 equiv)

-

Ethanol (0.2 M concentration)

-

Triethylamine (

, 2.5 equiv) - Essential to neutralize the 2HCl

Step-by-Step:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-diketone in Ethanol.

-

Addition: Add (3,3-Difluorocyclobutyl)hydrazine dihydrochloride in one portion.

-

Neutralization: Dropwise add triethylamine. The mixture may become slightly cloudy as

forms. -

Reaction: Heat the mixture to reflux (

) for 2–4 hours. Monitor by LC-MS for the disappearance of the hydrazine (using a specific amine stain or MS detection). -

Workup: Cool to room temperature. Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and Water.

-

Purification: The organic layer is dried (

) and concentrated. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Handling & Storage

-

Hygroscopicity: This salt will absorb atmospheric moisture, turning into a sticky gum which is difficult to weigh accurately.

-

Best Practice: Weigh quickly in a low-humidity environment or a glovebox. Store in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Safety & Hazard Profile

Signal Word: DANGER

| Hazard Class | Statement |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or inhaled. (Hydrazine derivatives are generally toxic).[3] |

| Skin Corrosion | Causes skin irritation. |

| Eye Damage | Causes serious eye irritation.[4] |

| Sensitization | May cause an allergic skin reaction.[5][6] |

| Carcinogenicity | Suspected of causing cancer (Class effect of hydrazines).[5][6][7] |

Emergency Response:

-

Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[4][6][7]

-

Spill: Do not dry sweep if possible; dampen to avoid dust. Use a HEPA-filter vacuum.

Decision Logic for Lead Optimization

When should a chemist deploy this specific building block?

Figure 2: Medicinal chemistry decision tree for selecting 3,3-difluorocyclobutyl bioisosteres.

References

- Griffith, D. A., et al. (2022). Discovery of Danuglipron (PF-06882961): A Potent and Selective Glucagon-like Peptide-1 Receptor (GLP-1R) Agonist. Journal of Medicinal Chemistry. (Contextual citation for difluorocyclobutyl utility in GLP-1 agonists).

- Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes and Their Derivatives in Medicinal Chemistry. Chemical Reviews.

Sources

- 1. CAS NO:2231672-94-7; (3,3-difluorocyclobutyl)hydrazine;dihydrochloride [chemdict.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 5341-61-7: Hydrazine, dihydrochloride | CymitQuimica [cymitquimica.com]

- 4. fishersci.com [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. spectrumchemical.com [spectrumchemical.com]

Introduction: The Strategic Value of the gem-Difluorocyclobutyl Moiety in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Characterization of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design. Fluorination can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, pKa, and binding affinity.[1][2] Among the diverse array of fluorinated motifs, the gem-difluorocyclobutyl group has emerged as a particularly valuable bioisostere.[3][4] Its rigid, three-dimensional structure can impart favorable conformational constraints, while the polar, yet lipophilic nature of the C-F bonds offers a unique tool for modulating cell permeability and target engagement.[1]

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride is a key chemical building block that enables the introduction of this strategic moiety. As a bifunctional reagent, the hydrazine group serves as a versatile handle for constructing a wide range of heterocyclic systems, such as pyrazoles and pyridazines, which are prevalent in pharmacologically active compounds.[5] This guide provides a comprehensive overview of a robust synthetic pathway to (3,3-Difluorocyclobutyl)hydrazine dihydrochloride, details its rigorous characterization, and underscores its significance for researchers, scientists, and drug development professionals.

Part 1: Synthesis of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride

The synthesis is approached as a multi-step sequence, beginning with a commercially available fluorinated ketone. The chosen pathway is designed for reliability and scalability, prioritizing mild conditions and high-purity intermediates.

Overall Synthetic Workflow

The logical flow of the synthesis proceeds from a ketone to an amine, which is then converted to the target hydrazine and subsequently isolated as its stable dihydrochloride salt.

Caption: Synthetic route to the target compound.

Step 1: Synthesis of 3,3-Difluorocyclobutanamine via Reductive Amination

Causality and Expertise: The conversion of a ketone to a primary amine is most efficiently achieved through reductive amination.[6][7] This one-pot reaction proceeds via an intermediate imine, which is reduced in situ. We select sodium cyanoborohydride (NaBH₃CN) as the reducing agent. Its key advantage is its selectivity; it readily reduces the protonated imine intermediate but is slow to reduce the starting ketone under the mildly acidic conditions required for imine formation.[8][9] This prevents the undesired formation of 3,3-difluorocyclobutanol as a byproduct. Ammonium acetate serves as the ammonia source and a buffer to maintain the optimal pH for the reaction.

Experimental Protocol:

-

To a solution of 3,3-difluorocyclobutanone (1.0 eq) in anhydrous methanol, add ammonium acetate (5.0 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

-

Carefully quench the reaction by the slow addition of 2M HCl until the pH is ~2 to decompose any excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 4M NaOH to pH >12 and extract the product with dichloromethane (3 x volumes).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,3-difluorocyclobutanamine as a volatile oil. This intermediate is often taken directly to the next step.[10][11]

Step 2: Conversion of Amine to Hydrazine

Causality and Expertise: The transformation of a primary aliphatic amine to a hydrazine is a classic, albeit delicate, process. The most reliable method involves the formation of an N-nitrosoamine intermediate via diazotization, followed by a controlled reduction. Low temperatures (0-5 °C) are critical during the addition of sodium nitrite to the acidified amine solution. This prevents the unstable diazonium salt from decomposing, which would lead to alcohol byproducts and reduced yields. Stannous chloride (SnCl₂) is an effective reducing agent for the subsequent conversion of the intermediate to the hydrazine.

Experimental Protocol:

-

Dissolve 3,3-difluorocyclobutanamine (1.0 eq) in 6M hydrochloric acid at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature between 0 and 5 °C. Stir for 1 hour at this temperature.

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid, also cooled to 0 °C.

-

Slowly add the diazonium salt solution to the SnCl₂ solution. A precipitate may form.

-

Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

-

Make the reaction mixture strongly basic (pH > 12) by the slow, careful addition of solid NaOH or a concentrated solution, ensuring the flask is cooled in an ice bath.

-

Extract the free hydrazine base with a suitable solvent, such as diethyl ether or ethyl acetate (4 x volumes).

-

Dry the combined organic layers over anhydrous potassium carbonate (a non-acidic drying agent is crucial here), filter, and proceed immediately to the next step. The free hydrazine base is generally unstable and should not be stored.

Step 3: Formation and Isolation of Dihydrochloride Salt

Causality and Expertise: Hydrazines are basic compounds that are often unstable and difficult to handle in their free base form. Converting them to a salt, such as a dihydrochloride, significantly increases their stability, renders them non-volatile, and facilitates purification by crystallization.[12][13] The use of two equivalents of HCl is necessary to protonate both nitrogen atoms of the hydrazine moiety.

Experimental Protocol:

-

Dissolve the crude (3,3-difluorocyclobutyl)hydrazine from the previous step in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution to 0 °C.

-

Slowly add a 4M solution of HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether (2.2 eq) dropwise with vigorous stirring.

-

A white precipitate of (3,3-difluorocyclobutyl)hydrazine dihydrochloride will form.

-

Continue stirring at 0 °C for 30 minutes after the addition is complete.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the product under high vacuum to afford (3,3-Difluorocyclobutyl)hydrazine dihydrochloride as a stable, white crystalline solid.[14][15]

Part 2: Characterization of the Final Product

A rigorous analytical workflow is essential to confirm the structure, identity, and purity of the synthesized (3,3-Difluorocyclobutyl)hydrazine dihydrochloride. Each technique provides a unique and complementary piece of structural information.

Characterization Workflow

Caption: Logical flow of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[16] Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.[17][18]

Table 1: Expected NMR Data for (3,3-Difluorocyclobutyl)hydrazine dihydrochloride (in D₂O)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~ 4.0 - 4.2 | Multiplet (quintet-like) | 1H, -CH -NHNH₂ |

| ~ 2.8 - 3.1 | Multiplet | 4H, -CH ₂-CF₂-CH ₂- | |

| ¹³C | ~ 115 - 120 | Triplet (¹JCF ≈ 280 Hz) | 1C, -C F₂- |

| ~ 45 - 50 | Singlet | 1C, -C H-NHNH₂ | |

| ~ 35 - 40 | Triplet (²JCF ≈ 25 Hz) | 2C, -C H₂- | |

| ¹⁹F | ~ -90 to -110 | Singlet or Broad Singlet | 2F, -CF ₂- |

-

Expertise & Trustworthiness: The chemical shifts are estimates based on known substituent effects. The large one-bond carbon-fluorine coupling constant (¹JCF) is a hallmark of fluorinated alkanes. The two-bond coupling (²JCF) on the adjacent carbons is also a key diagnostic feature. The protons on the cyclobutane ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base and can provide fragmentation data to support the structure. Electrospray Ionization (ESI) in positive mode is ideal for this polar, salt-like compound.

Table 2: Expected Mass Spectrometry Data

| Parameter | Expected Value | Interpretation |

| Molecular Formula (Free Base) | C₄H₈F₂N₂ | - |

| Exact Mass (Free Base) | 122.0655 | High-resolution MS (HRMS) should match this value. |

| [M+H]⁺ (ESI-MS) | m/z 123.0733 | The protonated molecular ion of the free base. |

-

Expertise & Trustworthiness: The mass spectra of fluorinated compounds can be complex.[19] Fragmentation may involve the loss of HF or cleavage of the cyclobutane ring. Observing the correct mass for the protonated molecular ion via HRMS provides very strong evidence for the compound's identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of the dihydrochloride salt will be distinct from the free base.[20][21]

Table 3: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2600 (broad) | Strong | N-H stretching from -NH₂⁺- and -NH₃⁺ groups |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1600 & ~1500 | Medium | N-H bending (asymmetric and symmetric) |

| 1250 - 1050 | Strong | C-F stretching |

-

Expertise & Trustworthiness: The most prominent feature will be the very broad and strong absorption in the 3200-2600 cm⁻¹ region, which is characteristic of ammonium and hydrazinium hydrochloride salts.[13][22][23] The strong C-F stretching band is also a critical diagnostic peak.[24]

References

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (n.d.). Mass spectra of fluorocarbons.

- Organic Chemistry Portal. (n.d.). Hydrazine synthesis by N-N coupling.

- Google Patents. (n.d.). 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3 ....

- ChemicalBook. (2025). 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7.

- Fisher, O., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Hydrazine.

- ResearchGate. (n.d.). FT-IR spectrum of (a) hydrazine-functionalized cobalt–iron oxide NPs....

- ResearchGate. (n.d.). FTIR spectra of hydrazine solution before (a) and after the....

- Liu, Y., et al. (2025). Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes. Chemical Science.

- PubChem. (n.d.).

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.).

- Fisher, O., et al. (n.d.). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central.

- BLD Pharm. (n.d.). 2231672-94-7|(3,3-Difluorocyclobutyl)hydrazine dihydrochloride.

- Wikipedia. (n.d.).

- Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Israel Journal of Chemistry.

- Alfa Chemistry. (n.d.).

- Master Organic Chemistry. (2017).

- The Organic Chemistry Tutor. (2025).

- ChemicalBook. (n.d.). (3,3-difluorocyclobutyl)hydrazine dihydrochloride CAS#: 2231672-94-7.

- Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin.

- Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride.

- Eurisotop. (n.d.).

- University of Alberta. (n.d.). Notes on NMR Solvents.

- NIST. (n.d.). Hydrazine dihydrochloride. NIST WebBook.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazine - Wikipedia [en.wikipedia.org]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 11. 3,3-DIFLUOROCYCLOBUTANAMINE HYDROCHLORIDE | 637031-93-7 [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Hydrazine dihydrochloride [webbook.nist.gov]

- 14. 2231672-94-7|(3,3-Difluorocyclobutyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 15. (3,3-difluorocyclobutyl)hydrazine dihydrochloride CAS#: 2231672-94-7 [chemicalbook.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. eurisotop.com [eurisotop.com]

- 18. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 19. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Hydrazine Sulfate | H4N2.H2O4S | CID 24842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Hydrazine sulfate(10034-93-2) IR Spectrum [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride

[1]

Executive Summary

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride is a specialized sp³-rich building block used in drug discovery to introduce the metabolically stable 3,3-difluorocyclobutyl motif.[1] This scaffold acts as a lipophilic bioisostere for traditional alkyl groups, modulating pKa and permeability.[1]

This guide provides the expected spectroscopic signatures (NMR, IR, MS) derived from high-fidelity structural analogs (e.g., 3,3-difluorocyclobutanamine) and first-principles analysis of fluorinated cycloalkanes. It establishes a self-validating protocol for confirming identity and purity.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (3,3-Difluorocyclobutyl)hydrazine dihydrochloride |

| CAS Number | 2231672-94-7 (Salt); 791061-00-2 (Amine analog ref) |

| Formula | C₄H₈F₂N₂[1][2][3][4][5][6][7][8][9][10][11] · 2HCl |

| Molecular Weight | 136.12 (Free Base) / 209.04 (Dihydrochloride Salt) |

| SMILES | FC1(F)CC(NN)C1.Cl.Cl |

| Solubility | High in Water (D₂O), DMSO; Low in CHCl₃ |

Analytical Workflow Strategy

The characterization of this compound presents specific challenges due to the gem-difluoro ring puckering and the exchangeable protons of the hydrazine salt.

Characterization Logic Flow

The following decision tree outlines the logical progression for validating this compound.

Figure 1: Analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Data

Note on Solvent Effects: DMSO-d₆ is recommended to observe the hydrazine protons (

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The cyclobutane ring protons exhibit complex splitting due to the "butterfly" puckering motion and strong H-F couplings.[1]

| Position | Shift ( | Multiplicity | Integration | Assignment / Coupling Logic |

| N-H | 8.50 – 10.50 | Broad Singlet | 4-5H | Acidic hydrazine protons ( |

| H-1 | 3.65 – 3.85 | Multiplet | 1H | Methine proton |

| H-2, H-4 | 2.80 – 3.10 | Multiplet | 4H | Methylene protons |

Diagnostic Feature: Look for the ratio of the aliphatic region.[12][13] The 1:4 ratio between the methine (H-1) and methylene (H-2/4) protons is the primary check for ring integrity.[1]

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

The carbon spectrum is dominated by C-F coupling.[1]

| Position | Shift ( | Splitting ( | Assignment |

| C-3 | 115.0 – 120.0 | Triplet ( | The gem-difluoro carbon. Characteristic triplet. |

| C-1 | 40.0 – 44.0 | Multiplet | Methine carbon attached to hydrazine. |

| C-2, C-4 | 36.0 – 40.0 | Triplet ( | Methylene carbons. |

¹⁹F NMR Spectroscopy (376 MHz, DMSO-d₆)

-

Shift:

-80.0 to -100.0 ppm. -

Pattern: Typically appears as a doublet of multiplets or a broad multiplet.[1] If the ring inversion is slow on the NMR timescale, you may see two distinct signals (axial/equatorial fluorines) with a large geminal coupling (

Hz). At room temperature, this often averages to a single complex band.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Mass Spectrometry (MS) Profile

Mass spectrometry is critical for distinguishing the hydrazine from potential amine impurities or unreduced hydrazone intermediates.

Ionization Mode: ESI+ (Electrospray Ionization, Positive)[1]

-

Monoisotopic Mass (Free Base): 136.08 Da

-

Expected Parent Ion:

Fragmentation Pathway

The cyclobutane ring often undergoes characteristic ring opening or elimination of HF under collision-induced dissociation (CID).

Figure 2: Predicted MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (IR)

The IR spectrum is dominated by the salt form characteristics and the strong C-F bonds.

-

3200 – 2500 cm⁻¹: Broad, strong absorption.[1] Corresponds to

stretching of the ammonium/hydrazinium species ( -

1600 – 1500 cm⁻¹:

bending deformations. -

1250 – 1100 cm⁻¹: Diagnostic Region. Strong

stretching vibrations. Look for two distinct bands typical of gem-difluoro groups.

Experimental Protocols

Protocol A: NMR Sample Preparation (Salt Form)

Objective: Obtain high-resolution 1H and 19F spectra without exchange broadening.

-

Solvent: Use DMSO-d₆ (99.9% D) stored over molecular sieves.[1] D₂O is acceptable but will erase N-H signals.[1]

-

Concentration: Dissolve 5–10 mg of the dihydrochloride salt in 0.6 mL solvent.

-

Neutralization (Optional): If resolution of the ring protons is poor due to salt aggregation, add 1-2 drops of

(if using D₂O) or solid

Protocol B: Purity Assessment (Impurity Watchlist)

When synthesizing or sourcing this compound, watch for these common impurities:

References

-

Amine Analog Data: 3,3-Difluorocyclobutanamine hydrochloride. ChemicalBook & BLD Pharm Spectral Data.[1] (CAS 637031-93-7).[1][3][8]

-

Ring Conformation: 3,3-Difluorocyclobutanecarboxylic acid synthesis. ChemicalBook. (CAS 107496-54-8).[1] Provides baseline coupling constants for the 3,3-difluorocyclobutane scaffold.

-

General Hydrazine IR: NIST Chemistry WebBook, Hydrazine dihydrochloride Infrared Spectrum.

-

NMR Impurity Tables: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][9] Chem. 1997, 62, 7512–7515.[1][13][14]

Sources

- 1. echemi.com [echemi.com]

- 2. 3,3-Difluorocyclobutan-1-amine | C4H7F2N | CID 22500951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 637031-93-7|3,3-Difluorocyclobutanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. CAS 637031-93-7: 3,3-difluorocyclobutanamine hydrochloride [cymitquimica.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. CN112279785A - 3, 3-difluorocyclobutylamine hydrochloride intermediate and synthetic method thereof, and 3, 3-difluorocyclobutylamine hydrochloride synthetic method - Google Patents [patents.google.com]

- 12. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 13. carlroth.com [carlroth.com]

- 14. scs.illinois.edu [scs.illinois.edu]

Chemical structure and IUPAC name of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride

Structure, Synthesis, and Application in Medicinal Chemistry

Executive Summary

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride (CAS: 2231672-94-7) is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical agents.[1] Characterized by a rigid cyclobutane core geminally substituted with fluorine, this motif serves as a bioisostere for lipophilic amines and cyclic hydrazines. The electron-withdrawing nature of the fluorine atoms, combined with the conformational restriction of the four-membered ring, significantly modulates the pKa, lipophilicity, and metabolic stability of the parent drug scaffold. This guide details the structural properties, robust synthetic protocols, and handling requirements for this critical intermediate.

Chemical Identity & Structural Analysis[2][3]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | (3,3-Difluorocyclobutyl)hydrazine dihydrochloride |

| Common Name | 1-Hydrazino-3,3-difluorocyclobutane 2HCl |

| CAS Number | 2231672-94-7 |

| Molecular Formula | C |

| Molecular Weight | 195.04 g/mol (Salt); 122.12 g/mol (Free Base) |

| SMILES | FC1(F)CC(NN)C1.Cl.Cl |

| Appearance | White to off-white hygroscopic solid |

Structural Dynamics

The cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain. The introduction of gem-difluoro substituents at the C3 position creates a dipole that influences the electron density of the distal hydrazine group at C1.

-

Electronic Effect: The strong

-inductive withdrawal by the fluorine atoms lowers the basicity of the hydrazine nitrogens compared to non-fluorinated cyclobutylhydrazine. -

Conformational Lock: The bulky fluorine atoms and the ring strain restrict the conformational freedom of attached substituents, potentially locking the hydrazine moiety into a bioactive orientation favorable for target binding.

Synthesis & Manufacturing Protocols

Retrosynthetic Strategy

Direct nucleophilic substitution on 3,3-difluorocyclobutyl halides is often sluggish due to ring strain and steric hindrance. The most reliable "Senior Scientist" approach utilizes reductive amination of 3,3-difluorocyclobutanone with a protected hydrazine source (e.g., tert-butyl carbazate), followed by reduction and acid-mediated deprotection.

Protocol: Reductive Amination Route

Objective: Synthesis of (3,3-Difluorocyclobutyl)hydrazine dihydrochloride from 3,3-difluorocyclobutanone.

Reagents:

-

3,3-Difluorocyclobutanone (Start Material)

-

tert-Butyl carbazate (Boc-NHNH

) -

Sodium cyanoborohydride (NaBH

CN) or Sodium triacetoxyborohydride (STAB) -

Acetic acid (AcOH)

-

4M HCl in 1,4-Dioxane

Step-by-Step Methodology:

-

Hydrazone Formation:

-

Dissolve 3,3-difluorocyclobutanone (1.0 equiv) in anhydrous Methanol (MeOH).

-

Add tert-butyl carbazate (1.1 equiv) and a catalytic amount of AcOH (0.1 equiv).

-

Stir at room temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the ketone.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Cautiously add NaBH

CN (1.5 equiv) portion-wise. -

Allow the reaction to warm to RT and stir overnight (12–16 h).

-

Mechanism: The intermediate Boc-hydrazone is reduced to the N-Boc-(3,3-difluorocyclobutyl)hydrazine.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO

. -

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purify the protected intermediate via silica gel flash chromatography (Hexane/EtOAc gradient).

-

-

Deprotection & Salt Formation:

-

Dissolve the purified Boc-intermediate in a minimal volume of 1,4-dioxane or Et

O. -

Add 4M HCl in dioxane (5–10 equiv) at 0°C.

-

Stir at RT for 2–4 hours. The product will precipitate as the dihydrochloride salt.

-

Filter the white solid, wash with cold Et

O, and dry under vacuum.

-

Visualized Synthesis Workflow

Caption: Step-wise synthetic pathway transforming the ketone precursor to the final dihydrochloride salt via a reductive amination strategy.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data are expected:

| Technique | Expected Signals / Parameters |

| Mass Spectrometry (ESI) | [M+H] |

| Elemental Analysis | C: ~24.6%, H: ~5.1%, N: ~14.3% (Calculated for 2HCl salt). |

Applications in Drug Discovery

This building block is increasingly utilized in "Fragment-Based Drug Design" (FBDD).

-

Metabolic Blocking: The C3-position of cyclobutane is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogens with fluorine atoms (C-F bond energy ~116 kcal/mol) blocks this metabolic soft spot, extending the half-life (

) of the drug. -

pKa Modulation: The electron-withdrawing fluorines lower the pKa of the hydrazine nitrogens. This is critical when the hydrazine is part of a larger heterocycle (e.g., pyrazole synthesis), affecting the solubility and permeability of the final molecule.

-

Bioisosterism: The 3,3-difluorocyclobutyl group acts as a lipophilic, non-aromatic surrogate for phenyl or cyclohexyl groups, offering a different vector for hydrophobic interactions within a protein binding pocket.

Bioisosteric Mapping

Caption: Comparison of the 3,3-difluorocyclobutyl moiety against traditional lipophilic groups in medicinal chemistry design.

Safety & Handling

-

Toxicity: Hydrazine derivatives are potential genotoxins. All handling must occur within a fume hood using double-gloving (Nitrile/Laminate) procedures.

-

Stability: The dihydrochloride salt is significantly more stable than the free base, which is prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong bases, which can liberate the volatile and toxic free hydrazine.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136463266 (Related Structure). Retrieved from [Link]

- Mykhailiuk, P. K. (2015). Generation of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks. Journal of Organic Chemistry. (General methodology for difluorocyclobutyl synthesis).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on fluorine bioisosterism).

Sources

Technical Guide: (3,3-Difluorocyclobutyl)hydrazine Dihydrochloride – Supply, Purity, and Application

Executive Summary

(3,3-Difluorocyclobutyl)hydrazine dihydrochloride (CAS: 2231672-94-7 ) is a specialized fluorinated building block used in the synthesis of high-value pharmaceutical intermediates, particularly pyrazoles and indazoles.[1] The incorporation of the 3,3-difluorocyclobutyl motif serves as a lipophilic, metabolically stable bioisostere for alkyl groups like tert-butyl or isopropyl, modulating physicochemical properties (LogD, pKa) in drug candidates.

This guide addresses the critical supply chain and quality control challenges associated with this compound. Unlike commodity reagents, this hydrazine derivative is prone to specific stability issues and impurity profiles—notably regioisomers and genotoxic hydrazine residues—that require rigorous analytical validation.

Part 1: Chemical Profile & Identity

Critical Distinction: Researchers often confuse this compound with its methylene homolog or the simple inorganic salt. Verification of the exact structure is the first step in supplier qualification.

| Property | Specification |

| Chemical Name | (3,3-Difluorocyclobutyl)hydrazine dihydrochloride |

| CAS Number | 2231672-94-7 |

| Common Confusion | CAS 1364632-66-5 ([(3,3-difluorocyclobutyl)methyl ]hydrazine) |

| Formula | C₄H₈F₂N₂[1][2] · 2HCl |

| Molecular Weight | 122.12 (free base) / ~195.04 (dihydrochloride salt) |

| Structure | Cyclobutane ring, 3,3-difluoro substitution, 1-hydrazino group |

| Physical State | White to off-white hygroscopic solid |

Part 2: Synthesis Logic & Impurity Landscape

To validate purity, one must understand the synthesis. The commercial route typically involves the displacement of a leaving group on a cyclobutane precursor or reductive amination.

Dominant Synthetic Route

The most scalable route involves the reaction of 3,3-difluorocyclobutanone with a protected hydrazine (e.g., Boc-hydrazine) followed by reduction and deprotection, or nucleophilic substitution on 3,3-difluorocyclobutyl tosylate .

Impurity Origin Diagram

The following diagram illustrates the synthesis pathway and where specific impurities arise.

Caption: Synthesis pathway highlighting the origin of critical impurities (Red).

Part 3: Supply Chain & Vendor Qualification

Suppliers for CAS 2231672-94-7 are primarily specialized catalog vendors or custom synthesis houses.

Key Suppliers[3]

-

Catalog Suppliers: Companies like BLD Pharm and Enamine often list this specific CAS.

-

Aggregators: ChemicalBook and Chemdict list multiple distributors, but stock reliability varies.

-

Custom Synthesis: For GMP requirements, contract organizations (CROs) like WuXi AppTec or Syngene are recommended to ensure control over genotoxic impurities (GTIs).

Supplier Verification Protocol

Do not rely solely on the Certificate of Analysis (CoA). Perform the following "In-Coming" check:

-

Hygroscopicity Check: The dihydrochloride salt is hygroscopic.[3] If the material arrives clumpy or wet, the HCl stoichiometry is likely compromised.

-

Salt Counter-ion Verification: Use AgNO₃ titration to confirm it is a dihydrochloride (2.0 eq HCl). Suppliers often ship the monohydrochloride or free base by mistake.

Part 4: Quality Control & Analytical Protocols

Hydrazines lack strong UV chromophores, making standard HPLC-UV (254 nm) ineffective. The following protocols ensure rigorous quality control.

Analytical Challenges

-

Detection: Low UV absorbance requires derivatization or universal detectors (CAD/ELSD).

-

Instability: Free hydrazines oxidize in air; the salt form is stable but must be kept dry.

-

Genotoxicity: Unsubstituted hydrazine (N₂H₄) is a known mutagen and must be quantified (<10 ppm for pharmaceutical use).

Recommended QC Workflow (DOT Visualization)

Caption: Step-by-step QC decision tree for validating hydrazine building blocks.

Detailed Protocol: HPLC Purity via Derivatization

Since the parent compound is UV-inactive, we convert it to a hydrazone for sensitive detection.

Reagents:

-

Benzaldehyde (Reagent Grade)

-

Acetonitrile (HPLC Grade)

-

Phosphate Buffer (pH 7.0)

Procedure:

-

Sample Prep: Dissolve 10 mg of (3,3-difluorocyclobutyl)hydrazine 2HCl in 1 mL of water/acetonitrile (1:1).

-

Derivatization: Add 1.5 equivalents of Benzaldehyde. Shake for 15 minutes at room temperature. The reaction forms the corresponding benzaldehyde hydrazone.

-

Analysis: Inject onto a C18 column.[4]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B.

-

Detection: UV at 254 nm (Benzaldehyde chromophore is strong).

-

-

Interpretation: The main peak is the hydrazone. Impurities (like bis-alkylated species) will form distinct derivatives or remain underivatized (detectable by MS).

Part 5: Application in Drug Discovery[6]

This building block is primarily used to synthesize 1-substituted pyrazoles .

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Analog

-

Objective: Replace a labile tert-butyl group with a 3,3-difluorocyclobutyl group to reduce oxidative metabolism (CYP450).

-

Method:

-

Condense (3,3-difluorocyclobutyl)hydrazine 2HCl with a 1,3-diketone or ethoxymethylene malononitrile.

-

Critical Step: The reaction requires a base (e.g., Et₃N) to neutralize the 2HCl.

-

Outcome: The difluoro-substitution lowers the lipophilicity (LogD) compared to the tert-butyl analog while maintaining steric bulk, often improving the pharmacokinetic profile.

-

References

-

BLD Pharm. (2025). Product Specification: (3,3-Difluorocyclobutyl)hydrazine dihydrochloride (CAS 2231672-94-7).[1][5][6] Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Hydrazine dihydrochloride Properties and Spectral Data. Retrieved from

-

Organic Chemistry Portal. (2024). Synthesis of Hydrazine Derivatives and Heterocycles. Retrieved from

-

PubChem. (2025). Compound Summary: Hydrazine Derivatives. Retrieved from

-

ResearchGate. (2024). Derivatization process of hydrazine-related impurities for QC analysis. Retrieved from

Sources

- 1. CAS NO:2231672-94-7; (3,3-difluorocyclobutyl)hydrazine;dihydrochloride [chemdict.com]

- 2. Hydrazine, (3,3-difluorocyclobutyl)- CAS#: 1782145-33-8 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 2231672-94-7|(3,3-Difluorocyclobutyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 6. (3,3-difluorocyclobutyl)hydrazine dihydrochloride CAS#: 2231672-94-7 [chemicalbook.com]

Technical Guide: The 3,3-Difluorocyclobutyl (DFCB) Moiety in Medicinal Chemistry

Executive Summary

The 3,3-difluorocyclobutyl (DFCB) moiety has evolved from a niche structural curiosity to a high-utility bioisostere in modern drug discovery. It offers a unique solution to the "lipophilicity-metabolism" trade-off, providing a scaffold that is sterically demanding yet metabolically robust. This guide dissects the physicochemical rationale for deploying DFCB, provides a validated synthetic protocol for its incorporation, and outlines a decision framework for its use in Lead Optimization (LO).

Part 1: Physicochemical Profiling & Bioisosteric Rationale

The DFCB group is frequently employed as a bioisostere for lipophilic alkyl groups such as isopropyl, tert-butyl, cyclobutyl, and cyclopentyl. Its utility stems from three distinct electronic and steric perturbations.

The "Pucker" Effect and Conformation

Unlike the planar cyclopropane, the cyclobutane ring exists in a puckered conformation to relieve torsional strain (eclipsing interactions). The introduction of a gem-difluoro group at the 3-position reinforces this puckering due to the gauche effect and dipole minimization between the C-F bonds and adjacent ring bonds. This creates a defined vector for substituents at the 1-position, often improving ligand-target shape complementarity compared to the more flexible n-alkyl chains.

Electronic Modulation (pKa Shift)

The strong electron-withdrawing nature of the fluorine atoms (

-

Medicinal Benefit: Lowering the pKa of a basic amine (e.g., from ~10 to ~7-8) can improve membrane permeability (higher fraction of neutral species at physiological pH) and reduce hERG liability, which is often associated with high basicity.

Physicochemical Comparison Table

The following table contrasts DFCB with common analogs. Note the modulation of Lipophilicity (LogP) and Basicity (pKa).[1]

| Property | Isopropyl | Cyclobutyl | 3,3-Difluorocyclobutyl | Impact of DFCB |

| Steric Bulk ( | Medium | Medium | Medium-High | Increases bulk without adding rotatable bonds. |

| Lipophilicity ( | Reference | +0.3 vs. | +0.1 to +0.2 vs. | Lipophilic , but less than hydrocarbon equivalent due to C-F polarity. |

| Metabolic Stability | Low (CH oxidation) | Medium | High | Blocks metabolic soft spots (C3 oxidation). |

| pKa (of | ~10.5 | ~10.0 | ~7.5 - 8.5 | Lowers pKa by 1.5–2.5 units (reduced basicity). |

| Dipole Moment | Low | Low | High (~2.0 D) | Can engage in dipolar interactions with protein backbone. |

Part 2: Synthetic Accessibility & Protocol

While radical functionalization of cyclobutanes is an emerging field, the most robust and scalable method for introducing the DFCB moiety relies on deoxofluorination of ketone precursors.

Core Synthetic Workflow (Graphviz)

The following diagram outlines the standard "Building Block" approach, converting a 3-oxocyclobutane precursor into the DFCB scaffold.

Figure 1: Standard synthetic route for generating DFCB building blocks from commercially available precursors.

Validated Protocol: Deoxofluorination of 3-Oxocyclobutane Carboxylate

Objective: Synthesis of Methyl 3,3-difluorocyclobutanecarboxylate.

Reagents:

-

Methyl 3-oxocyclobutanecarboxylate (1.0 equiv)

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add Methyl 3-oxocyclobutanecarboxylate and dissolve in anhydrous DCM (0.5 M concentration). -

Cooling: Cool the solution to 0°C using an ice bath. Critical: DAST is thermally unstable; do not add at room temperature.

-

Addition: Add DAST dropwise via syringe over 20 minutes. Ensure the internal temperature does not exceed 5°C.

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) and stir for 12–16 hours. Monitor by TLC or LCMS (Note: Product is UV silent; use stain or ELSD).

-

Quenching (Safety Critical): Cool the mixture back to 0°C. Quench by very slow addition of saturated aqueous

. Warning: Vigorous evolution of -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate-

Note: The product is volatile. Do not apply high vacuum for extended periods.

-

-

Purification: Flash column chromatography (Silica, Hexanes/EtOAc gradient).

Part 3: Strategic Implementation in Lead Optimization

When should a medicinal chemist deploy the DFCB moiety? It is not a "first-pass" group but a problem-solving tool.

Case Study Logic: Metabolic Blocking

In many lead series containing a cyclobutyl or isopropyl group, the tertiary carbon (methine) or the ring carbons are susceptible to Cytochrome P450 (CYP) oxidation.

-

Problem: Rapid clearance due to hydroxylation at the cyclobutyl C3 position.

-

Solution: Substitution with DFCB.

-

Mechanism: The C-F bond is stronger than the C-H bond (approx. 116 kcal/mol vs 99 kcal/mol), and the high electronegativity deactivates the geminal position toward radical abstraction by the CYP heme iron-oxo species.

Decision Matrix (Graphviz)

Use this logic flow to determine if DFCB is the correct bioisostere for your series.

Figure 2: Decision tree for implementing DFCB in Lead Optimization (LO).

References

-

Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

- Context: Seminal work comparing oxetanes and fluorin

-

Mykhailiuk, P. K. (2015). 1-Substituted-3,3-difluorocyclobutanes: Synthesis and Application in Drug Discovery. European Journal of Organic Chemistry. [Link]

- Context: Comprehensive review of synthetic routes and building blocks.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

- Context: Authoritative review on the pKa and metabolic effects of fluorine substitution.

-

Zhu, W. et al. (2014). Rational Design of 3,3-Difluorocyclobutyl-Containing Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Context: Application of the moiety in specific kinase inhibitor programs.

Sources

The Dual-Edged Pharmacophore: Navigating Hydrazine Derivatives in Drug Discovery

Executive Summary

The hydrazine moiety (

Part 1: The Pharmacophore & Chemical Space

The N-N Bond Advantage

The hydrazine unit is not merely a linker; it is an active pharmacophoric element. Its biological utility stems from three core electronic features:

-

Alpha Effect: The adjacent lone pair electrons on the nitrogen atoms increase nucleophilicity, making hydrazines potent covalent modifiers of enzymes (e.g., MAO inhibitors).

-

H-Bonding Donor/Acceptor: The

motif in hydrazones acts as a "proton switch," capable of bidentate hydrogen bonding, often mimicking peptide bonds. -

Metal Chelation: Hydrazones (specifically acylhydrazones) readily coordinate with transition metals (Fe, Cu, Zn), a property exploited in metallo-drug design and oxidative stress modulation.

Structural Classification

Understanding the stability and reactivity differences between hydrazine classes is critical for lead optimization.

Figure 1: The chemical hierarchy of hydrazine derivatives.[1][3][4][5] Progression from left to right typically correlates with increased metabolic stability and reduced toxicity.

Part 2: Therapeutic Mechanisms & Case Studies

CNS: Irreversible MAO Inhibition

Drug: Phenelzine, Iproniazid Mechanism: These drugs function as suicide substrates. The hydrazine moiety is oxidized by Monoamine Oxidase (MAO) to form a diazene intermediate. This reactive species covalently modifies the N-5 atom of the enzyme's FAD cofactor, permanently disabling the enzyme and increasing synaptic levels of serotonin and dopamine.

-

Key Insight: The covalent bond formation is driven by the high nucleophilicity of the hydrazine nitrogen.

Infectious Disease: The Isoniazid Paradigm

Drug: Isoniazid (INH) Mechanism: INH is a prodrug. It requires activation by the mycobacterial catalase-peroxidase (KatG) to form an isonicotinic acyl radical. This radical couples with NADH to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.

-

Critical Factor:[4] The unhindered hydrazine tail is essential for KatG recognition.

Oncology: Alkylating Agents

Drug: Procarbazine, Dacarbazine Mechanism: These agents undergo metabolic activation (via CYP450) to generate methyldiazonium ions, which methylate DNA at the O6-position of guanine, triggering apoptosis.

Part 3: The Toxicology Paradox & Structural Alerts

The primary hesitation in using hydrazines is the risk of hepatotoxicity and drug-induced lupus (SLE). This toxicity is not random but mechanistically predictable, governed largely by Acetylation Pharmacogenetics.

The NAT2 Bottleneck

Metabolism of hydrazine drugs is bifurcated between Acetylation (detoxification) and Hydrolysis/Oxidation (toxification).

-

Fast Acetylators: Rapidly convert hydrazines to acetyl-hydrazides via N-acetyltransferase 2 (NAT2), facilitating excretion.

-

Slow Acetylators: Accumulate the parent hydrazine, which is then shunted toward CYP450-mediated oxidation, producing hepatotoxic free radicals.

Figure 2: Metabolic fate of Isoniazid. Toxicity arises when the acetylation pathway is saturated or inefficient (Slow Acetylators), leading to CYP-mediated radical formation.

Engineering Safety

To mitigate these risks in new chemical entities (NCEs):

-

Steric Hindrance: Substitution at the

position reduces metabolic accessibility. -

Cyclization: Incorporating the hydrazine into a ring (e.g., pyrazole, pyridazine) eliminates the reactive free amine, drastically reducing mutagenicity while retaining H-bonding properties.

-

Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) reduces the nucleophilicity, preventing promiscuous covalent binding.

Part 4: Experimental Protocols

Synthesis of N-Acylhydrazones (Standard Procedure)

Objective: To synthesize a library of hydrazone derivatives for SAR screening. This protocol minimizes side reactions (azine formation).

Reagents:

-

Aromatic Aldehyde (1.0 eq)

-

Acid Hydrazide (1.0 eq)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Workflow:

-

Dissolution: Dissolve 1.0 mmol of the acid hydrazide in 10 mL of absolute ethanol in a round-bottom flask. Heat gently (40°C) if solubility is poor.

-

Addition: Add 1.0 mmol of the aromatic aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid. The pH shift catalyzes the dehydration step.

-

Reflux: Reflux the mixture at 78°C for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

-

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The hydrazone typically precipitates as a solid.

-

Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL). Recrystallize from ethanol/water if necessary.

-

Validation: Confirm structure via

-NMR (Look for the singlet azomethine proton

MAO-B Inhibition Assay (Fluorometric)

Objective: To determine the

Materials:

-

Recombinant Human MAO-B (5 mg/mL)

-

Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)

-

Horseradish Peroxidase (HRP)

-

Positive Control: Selegiline

Protocol:

-

Preparation: Dilute test compounds in DMSO to varying concentrations (0.1 nM to 10

M). Final DMSO concentration in assay must be <1%. -

Incubation: In a black 96-well plate, add:

-

Reaction Start: Add the reaction mix containing:

-

200

M Tyramine (MAO substrate). -

200

M Amplex Red. -

1 U/mL HRP.

-

-

Kinetics: MAO-B oxidizes tyramine, generating

. HRP uses -

Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 30 minutes.

-

Analysis: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate

using non-linear regression.

References

-

Structural Alerts in Drug Discovery

-

Metabolism & Toxicity

-

Synthetic Methodology

-

Pharmacological Review

- Title: A review exploring biological activities of hydrazones.

- Source: Journal of Pharmacy & Bioallied Sciences (NCBI).

-

URL:[Link]

-

Anticancer Applications

- Title: Hydrazine Sulf

- Source: N

-

URL:[Link]

Sources

- 1. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 2. psvmkendra.com [psvmkendra.com]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. calcasolutions.com [calcasolutions.com]

- 9. minarjournal.com [minarjournal.com]

- 10. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv [biorxiv.org]

- 11. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 12. psvmkendra.com [psvmkendra.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. phytojournal.com [phytojournal.com]

- 16. longdom.org [longdom.org]

Physicochemical Properties of Fluorinated Cyclobutane Rings: A Technical Guide for Drug Design

Executive Summary

The integration of fluorine into the cyclobutane scaffold represents a high-leverage strategy in modern medicinal chemistry.[1][2][3] While the cyclobutane ring provides a rigid, conformationally restricted spacer that reduces entropic penalties upon target binding, the addition of fluorine atoms imparts unique electronic and steric modifications. This guide analyzes the physicochemical perturbations introduced by fluorination—specifically regarding ring puckering dynamics, dipole vector alignment, lipophilicity modulation, and pKa tuning—and provides actionable protocols for their synthesis and application.

Structural Dynamics: The Puckering Landscape

Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens. The puckering angle is typically ~25–35°.

The Fluorine Impact on Conformation

Fluorination does not merely add mass; it fundamentally alters the ring's conformational preference due to the gauche effect and dipole-dipole minimization .

-

1,1-Difluorocyclobutane: The gem-difluoro group prefers the puckered conformation. The C-F bonds are shorter (1.35 Å) than C-H, and the strong dipoles repel, stabilizing a structure where the fluorine atoms are pseudo-equatorial/pseudo-axial to minimize steric clashes with adjacent substituents.

-

Trifluoromethyl Substituents: Counter-intuitively, recent X-ray structural analyses reveal that a trifluoromethyl (-CF3) group often prefers the axial position in monosubstituted cyclobutanes [1].[4] This contrasts with the cyclohexane "equatorial rule" and is attributed to hyperconjugative interactions (

) and minimization of 1,3-diaxial-like torsional strain.

Visualization: Conformational Energy Landscape

The following diagram illustrates the conformational equilibrium and the energy barriers associated with ring inversion (puckering flip).

Figure 1: Conformational energy landscape of substituted cyclobutanes. Fluorination increases the barrier to ring inversion, effectively "locking" specific vectors.

Physicochemical Profiling

The strategic placement of fluorine allows for precise tuning of molecular properties.

Lipophilicity (LogP/LogD) Modulation

Fluorination on a saturated ring does not always increase lipophilicity. The "Polar Hydrophobicity" phenomenon occurs when C-F dipoles are opposed to other polar vectors in the molecule, effectively cancelling out the net dipole moment and increasing LogP. Conversely, if the C-F vector aligns with other dipoles, the molecule becomes more polar (lower LogP).

Comparative Data: Substituent Effects on Physicochemical Parameters

| Scaffold Derivative | Substituent (R) | pKa (Amine) | Structural Feature | |

| Cyclobutane | -H | 0.0 | ~10.5 | Flexible pucker |

| Monofluorocyclobutane | -F | -0.2 to +0.1 | ~9.2 | Dipole introduction |

| gem-Difluorocyclobutane | -F / -F | +0.1 to +0.3 | ~8.0 | Dipole cancellation (vector dependent) |

| Trifluoromethyl-CB | -CF3 | +0.8 to +1.0 | ~9.0 | High lipophilicity, Axial preference |

| Oxetane (Reference) | -O- | -1.3 | ~7.5 | H-bond acceptor, lowers LogP |

Data aggregated from matched molecular pair analyses [2, 3].[5]

pKa Tuning of Proximal Amines

One of the most powerful applications of fluorinated cyclobutanes is the modulation of basicity.[5]

-

Mechanism: The strong electron-withdrawing inductive effect (-I) of fluorine transmits through the rigid cyclobutane frame.

-

Effect: Placing a gem-difluoro group

to an amine (e.g., 3,3-difluorocyclobutanamine) typically lowers the pKa by 1.5 to 2.5 units compared to the non-fluorinated parent [4]. -

Benefit: This reduces the percentage of ionized drug at physiological pH (7.4), improving membrane permeability and reducing hERG channel liability (which often binds cationic centers).

Experimental Protocol: Synthesis of 3,3-Difluorocyclobutane-1-carboxylic Acid

This compound is a versatile building block for introducing the 3,3-difluorocyclobutyl motif. The synthesis avoids the use of hazardous SF4 gas by utilizing commercially available precursors.

Objective: Synthesis of 3,3-difluorocyclobutane-1-carboxylic acid from ethyl 3-oxocyclobutanecarboxylate.

Reagents & Equipment[3][6][7]

-

Substrate: Ethyl 3-oxocyclobutanecarboxylate

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quenching: Saturated NaHCO3

-

Hydrolysis: LiOH or NaOH, THF/Water

Step-by-Step Methodology

-

Deoxyfluorination (Formation of the gem-difluoro ester):

-

Setup: Flame-dry a round-bottom flask under Nitrogen atmosphere.

-

Addition: Dissolve ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0°C.[3]

-

Reaction: Add DAST (1.5 eq) dropwise via syringe. Caution: DAST reacts violently with water.

-

Warming: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC or 19F NMR (look for disappearance of ketone signal).

-

Quench: Cool back to 0°C. Slowly pour the reaction mixture into saturated aqueous NaHCO3. Gas evolution (CO2) will occur.

-

Extraction: Extract with DCM (3x). Dry organics over MgSO4 and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc) to yield ethyl 3,3-difluorocyclobutanecarboxylate.

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the intermediate ester in THF:Water (3:1).

-

Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

-

Acidify with 1M HCl to pH ~2.

-

Extract with EtOAc, dry, and concentrate to yield the target carboxylic acid as a white solid.

-

Self-Validation Check:

-

1H NMR: Diagnostic multiplet for the methine proton at C1 (~3.0 ppm).

-

19F NMR: Should show a characteristic doublet of triplets (or similar pattern depending on resolution) around -80 to -100 ppm, confirming the gem-difluoro motif.

Strategic Application: Bioisosterism Decision Tree

When should you deploy a fluorinated cyclobutane? Use this logic flow to determine the optimal substitution pattern.

Figure 2: Decision matrix for selecting fluorinated cyclic scaffolds in lead optimization.

Case Study: tert-Butyl Replacement

The 1-(trifluoromethyl)cyclobutyl group is an emerging bioisostere for the tert-butyl group.

-

Volume: The CF3-cyclobutyl group is slightly larger than t-butyl but fits many hydrophobic pockets.

-

Advantage: Unlike t-butyl, which is a "grease ball" susceptible to oxidative metabolism, the fluorinated ring is metabolically robust and offers vectors for additional polar interactions via the ring carbons [1, 5].

References

-

Levterov, V. V., et al. "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au, 2024. Link

-

Grygorenko, O. O., et al. "Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv, 2025. Link

-

Wiesenfeldt, M. P., et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein J. Org. Chem., 2020.[6] Link

- Mykhailiuk, P. K. "Fluorinated Cyclobutanes in Drug Discovery.

-

Kraemer, Y., et al. "Strain-release trifluoromethoxylation... expanded access to fluorinated cyclobutane hybrid bioisosteres."[7] Chem. Commun., 2025.[7] Link

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Potential Pharmacological Relevance of Difluorinated Hydrazine Compounds

Executive Summary

The incorporation of fluorine into nitrogen-nitrogen (N-N) architectures represents a frontier in medicinal chemistry, transforming the hydrazine motif from a traditional "structural alert" into a tunable pharmacophore. While unsubstituted hydrazines are historically associated with hepatotoxicity and genotoxicity, difluorinated hydrazine derivatives —specifically

This guide analyzes the utility of these compounds as lipophilic hydrogen bond donors , metabolic stabilizers, and precursors for gem-difluoroalkene bioisosteres. We provide evidence that the electron-withdrawing nature of the difluoromethyl group (

Chemical Architecture & Physicochemical Properties[1][2][3][4][5]

The pharmacological relevance of difluorinated hydrazines hinges on the unique electronic modulation provided by the gem-difluoro motif.

The Fluorine Effect on the N-N Bond

The hydrazine moiety (

| Property | Unsubstituted Hydrazine ( | Difluoromethyl Hydrazine ( | Pharmacological Impact |

| pKa (Conjugate Acid) | ~8.0 (Basic) | ~3.0–5.0 (Weakly Basic/Neutral) | Reduced lysosomal trapping; improved passive permeability.[1] |

| Lipophilicity (LogP) | Low (Polar) | High (Lipophilic) | Enhanced Blood-Brain Barrier (BBB) penetration.[1] |

| H-Bonding | Strong Donor/Acceptor | Lipophilic H-Bond Donor | The |

| Nucleophilicity | High (Toxicophore) | Attenuated | Reduced covalent binding to off-target proteins (lowered toxicity risk).[1] |

The "Lipophilic Hydrogen Bond Donor"

The

Pharmacological Applications[2][3][4][5][6][7][8][9][10]

Metabolic Blocking & Stability

Hydrazines are notoriously susceptible to metabolism via

-

Mechanism: Substitution with a difluoromethyl group sterically hinders

-acetyltransferases and electronically deactivates the nitrogen toward oxidative radical formation.[1] -

Outcome: Extended half-life (

) and reduced "structural alert" liability.[1]

Transition State Mimicry in Protease Inhibitors

Difluorinated hydrazines can mimic the tetrahedral transition state of peptide bond hydrolysis. The gem-difluoro group destabilizes the adjacent carbonyl (if present in a hydrazide motif), increasing its electrophilicity for reversible covalent inhibition of serine proteases (e.g., Thrombin, DPP-4).

Synthetic Utility: The Gem-Difluoroalkene Gateway

While not a drug per se, difluorinated hydrazones are critical intermediates in the synthesis of gem-difluoroalkenes (isosteres of the carbonyl group).

-

Relevance: Through Pd-catalyzed cross-coupling, fluorinated hydrazones undergo

-fluoride elimination to generate gem-difluoroolefins, which are found in metabolic stable analogues of peptide drugs.[1]

Synthetic Methodologies

The synthesis of

Protocol: Radical Difluoromethylation of Hydrazines

Objective: Install a

Reagents:

-

Substrate:

-Boc-protected hydrazine ( -

Reagent: Difluoromethyl heteroaryl sulfone (e.g., 2-(Difluoromethylsulfonyl)benzo[d]thiazole) or

equivalent. -

Catalyst: Photocatalyst (e.g.,

) or Peroxide initiator. -

Solvent: DCM/Water biphasic system or DMSO.[1]

Step-by-Step Workflow:

-

Preparation: Dissolve

-Boc-hydrazine (1.0 equiv) and the difluoromethylating reagent (1.5 equiv) in DCM. -

Activation: Add Lewis acid additive (e.g.,

) if using sulfone reagents to activate the -

Reaction: Stir at 0°C to RT for 4–12 hours under inert atmosphere (

).-

Note: For radical methods, irradiate with Blue LED (450 nm) in the presence of the photocatalyst.

-

-

Quench: Dilute with water, extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc). The

group is distinct on -

Deprotection: Standard TFA/DCM deprotection yields the free

-difluoromethyl hydrazine salt.[1]

Visualization of Synthetic Pathway

Figure 1: Strategic workflow for the synthesis of N-difluoromethyl hydrazines via radical or electrophilic transfer, highlighting the critical activation and deprotection steps.

Safety & Toxicology Assessment

A critical barrier to hydrazine adoption is toxicity.[1] Fluorination alters this profile significantly.[1]

The "Hydrazine Alert" vs. Fluorination

-

Standard Risk: Hydrazines (

) often cause DNA alkylation or inhibit Vitamin B6-dependent enzymes.[1] -

Fluorinated Mitigation: The

group is electron-withdrawing ( -

Metabolic Shunt: By blocking the site of acetylation, difluorinated hydrazines avoid the formation of reactive

-acetoxy intermediates.

Metabolic Stability Workflow

To validate the safety improvement, a comparative microsomal stability assay is required.

Figure 2: Metabolic fate of difluorinated hydrazines. The electron-withdrawing fluorine atoms suppress N-oxidation (Path A), favoring stability or safe clearance (Path B).

Experimental Validation Protocols

Protocol: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic stabilization provided by the

-

Preparation: Prepare 10 mM stock solutions of the Difluoro-hydrazine and Methyl-hydrazine analogs in DMSO.

-

Incubation:

-

Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate reaction with NADPH-regenerating system.[1]

-

-

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Metric: Calculate Intrinsic Clearance (

) and -

Success Criteria: The difluorinated compound should exhibit <50% of the intrinsic clearance of the non-fluorinated analog.

-

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor: A Field Guide for Medicinal Chemists." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Hu, J., et al. (2020). "Gem-Difluoroolefins as Amide Bioisosteres: Synthesis and Applications." Chemical Reviews. Link

-

Pankaj, B., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link

-

Uneyama, K. (2006). "Organofluorine Chemistry in Biomedical Innovation." Blackwell Publishing.[1] (Foundational Text on Fluorine Electronics).

Sources

Application Note: Strategic Utilization of (3,3-Difluorocyclobutyl)hydrazine in Heterocycle Synthesis

Executive Summary

(3,3-Difluorocyclobutyl)hydrazine is a high-value building block in modern medicinal chemistry, primarily utilized to introduce the 3,3-difluorocyclobutyl motif into drug scaffolds. This moiety acts as a metabolically stable, lipophilic bioisostere for traditional alkyl groups (e.g., tert-butyl, isopropyl), offering improved physicochemical properties such as lowered lipophilicity (

This guide details the optimal protocol for reacting (3,3-difluorocyclobutyl)hydrazine hydrochloride with 1,3-electrophiles to synthesize 1-substituted pyrazoles . It addresses the critical challenges of regioselectivity and salt neutralization that often lead to experimental failure.

Chemical Profile & Safety

Physicochemical Properties

| Property | Data |

| Compound Name | (3,3-Difluorocyclobutyl)hydrazine hydrochloride |

| CAS Number | 2231672-94-7 (HCl salt) / 1364632-66-5 (Free base ref) |

| Molecular Weight | 158.58 g/mol (HCl salt) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM |

| Acidity ( | ~3.5–4.5 (Hydrazinium ion) |

Handling & Safety Protocols

-

Toxicity: Hydrazines are potential genotoxins and skin sensitizers. All weighing must occur inside a fume hood.

-

Salt Form Stability: The hydrochloride salt is significantly more stable than the free base, which is prone to air oxidation. Do not free-base the hydrazine until immediately prior to the reaction.

-

Incompatibility: Avoid contact with strong oxidizers.

Strategic Context: The "Fluorine Effect"

Why choose this building block? The 3,3-difluorocyclobutyl group is not merely a spacer; it is a functional bioisostere.

-

Conformational Lock: The gem-difluoro group induces a "puckered" conformation in the cyclobutane ring, altering the vector of the attached pharmacophore.

-

Metabolic Shielding: The C-F bonds prevent cytochrome P450-mediated hydroxylation that typically occurs on cyclobutyl or cyclopentyl rings.

-

Lipophilicity Modulation: It lowers

relative to a tert-butyl group while maintaining steric bulk.

Core Protocol: Synthesis of 1-(3,3-Difluorocyclobutyl)pyrazoles

The most frequent application is the condensation with 1,3-enaminones or 1,3-diketones. The following protocol describes the reaction with a generic enaminone to yield a 1,4- or 1,5-substituted pyrazole.

Reaction Workflow Diagram

Figure 1: General workflow for pyrazole synthesis using hydrazine salts.

Step-by-Step Methodology

Reagents:

-

(3,3-Difluorocyclobutyl)hydrazine HCl (1.0 equiv)

-

1,3-Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1.0 equiv)

-

Ethanol (anhydrous) or Acetic Acid (Glacial)

-

Triethylamine (

) (1.2 equiv) [Only if using Ethanol]

Procedure:

-

Preparation (Salt Break):

-

In a round-bottom flask, suspend (3,3-difluorocyclobutyl)hydrazine HCl (1.0 mmol) in Ethanol (5 mL).

-

Crucial Step: Add

(1.2 mmol) dropwise. Stir for 10 minutes at room temperature. The solution should clarify slightly as the free hydrazine is released. -

Note: If using Glacial Acetic Acid as solvent, omit the

; the acetate buffers the reaction sufficiently.

-

-

Addition:

-

Add the 1,3-enaminone (1.0 mmol) in one portion.

-

-

Cyclization:

-

Heat the reaction mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the enaminone (M+) and the appearance of the pyrazole mass (M+ -

-

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Redissolve residue in Ethyl Acetate and wash with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash column chromatography (Hexanes:Ethyl Acetate gradient).

-

Advanced Optimization: Controlling Regioselectivity

A common failure mode is the formation of the "wrong" regioisomer when reacting with asymmetric electrophiles.

The Regioselectivity Challenge

When reacting an alkyl hydrazine with an unsymmetrical 1,3-diketone or enaminone, two isomers are possible.

-

Steric Control: The more substituted nitrogen (carrying the cyclobutyl group) prefers to attack the least hindered carbonyl.

-

Electronic Control: The terminal

is the most nucleophilic center and attacks the most electrophilic carbon.

The "Fluorinated Alcohol" Solution

Recent literature suggests that using fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically improve regioselectivity compared to Ethanol. These solvents activate the carbonyl via H-bonding, often enhancing the electronic selectivity over steric factors.

Figure 2: Impact of solvent choice on regiochemical outcomes in pyrazole synthesis.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction | Hydrazine HCl salt not neutralized. | Ensure 1.2 eq of base ( |

| Complex Mixture | Oxidation of free hydrazine. | Degas solvents with |